3-Isoxazolidinone, 5-methoxy-
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Overview
Description
3-Isoxazolidinone, 5-methoxy- is a heterocyclic compound that features a five-membered ring containing oxygen and nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolidinone, 5-methoxy- can be achieved through various methods. One common approach involves the reaction of allyl bromide with N-substituted hydroxylamine hydrochlorides in the presence of tert-butoxide in tert-butanol at reflux conditions . Another method includes the use of terminal alkynes with n-BuLi followed by treatment with molecular iodine and hydroxylamine .
Industrial Production Methods
Industrial production methods for 3-Isoxazolidinone, 5-methoxy- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ metal-free synthetic routes to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Isoxazolidinone, 5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazolidinone ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydroxylamine, and tert-butoxide. Reaction conditions vary depending on the desired product but often involve reflux and controlled temperatures .
Major Products Formed
Scientific Research Applications
3-Isoxazolidinone, 5-methoxy- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 3-Isoxazolidinone, 5-methoxy- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Isoxazolidinone, 5-methoxy- include:
- 3,5-Disubstituted-4,5-dihydroisoxazoles
- 3,4,5-Trisubstituted isoxazoles
- [1,2]Oxazin-6-ones
Uniqueness
3-Isoxazolidinone, 5-methoxy- is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
170012-85-8 |
---|---|
Molecular Formula |
C4H7NO3 |
Molecular Weight |
117.10 g/mol |
IUPAC Name |
5-methoxy-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C4H7NO3/c1-7-4-2-3(6)5-8-4/h4H,2H2,1H3,(H,5,6) |
InChI Key |
SVANCIXQPULFNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(=O)NO1 |
Origin of Product |
United States |
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